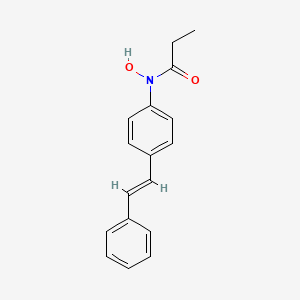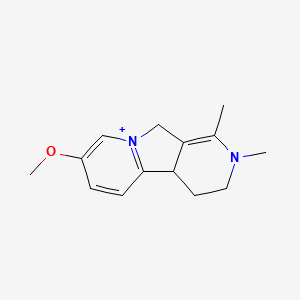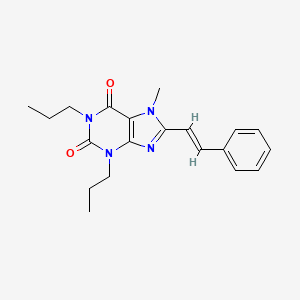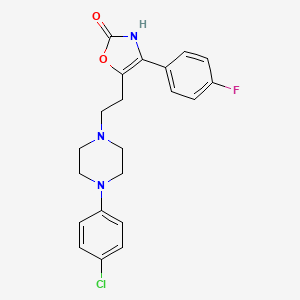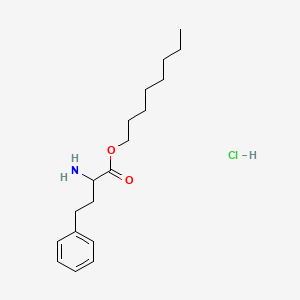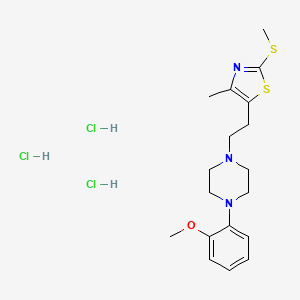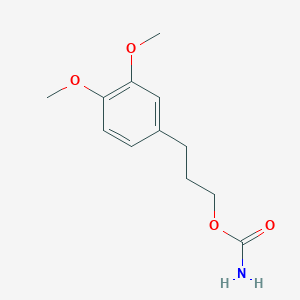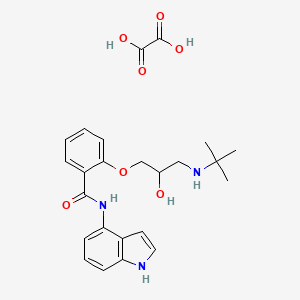
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(3-((1,1-Dimetilbutil)amino)-2-hidroxipropoxi)-N-(1H-indol-4-il)benzamida oxalato es un complejo compuesto orgánico que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un núcleo de benzamida unido a una porción de indol, con grupos funcionales adicionales que contribuyen a su reactividad y actividad biológica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 2-(3-((1,1-Dimetilbutil)amino)-2-hidroxipropoxi)-N-(1H-indol-4-il)benzamida oxalato generalmente involucra varios pasos, comenzando con precursores fácilmente disponibles. Un enfoque común involucra los siguientes pasos:
Formación del Derivado del Indol: La porción de indol se puede sintetizar a través de la síntesis de indol de Fischer u otros métodos establecidos.
Adición del Grupo Benzamida: El núcleo de benzamida se introduce a través de la formación del enlace amida, a menudo utilizando reactivos de acoplamiento como EDCI o DCC.
Introducción del Grupo Hidroxipropoxi: Este paso involucra la reacción del intermedio con un epóxido o halohidrina adecuado en condiciones básicas.
Adición del Grupo Dimetilbutilamino:
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas mencionadas anteriormente para mejorar el rendimiento y la pureza. Técnicas como la química de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para escalar el proceso de producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(3-((1,1-Dimetilbutil)amino)-2-hidroxipropoxi)-N-(1H-indol-4-il)benzamida oxalato experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxipropoxi se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto puede experimentar reacciones de reducción, particularmente en las porciones de amida o indol.
Sustitución: Los grupos amino e hidroxi pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como PCC, DMP o KMnO4 en condiciones suaves.
Reducción: Hidrogenación catalítica utilizando Pd/C o reducción química utilizando NaBH4.
Sustitución: Nucleófilos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales.
Aplicaciones Científicas De Investigación
El 2-(3-((1,1-Dimetilbutil)amino)-2-hidroxipropoxi)-N-(1H-indol-4-il)benzamida oxalato tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica o inhibidor.
Medicina: Se explora su potencial terapéutico para tratar diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-(3-((1,1-Dimetilbutil)amino)-2-hidroxipropoxi)-N-(1H-indol-4-il)benzamida oxalato involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y activando vías de señalización posteriores. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(3-((1,1-Dimetilbutil)amino)-2-hidroxipropoxi)-N-(1H-indol-3-il)benzamida
- 2-(3-((1,1-Dimetilbutil)amino)-2-hidroxipropoxi)-N-(1H-indol-5-il)benzamida
Singularidad
Las características estructurales únicas del 2-(3-((1,1-Dimetilbutil)amino)-2-hidroxipropoxi)-N-(1H-indol-4-il)benzamida oxalato, como la posición específica de los grupos funcionales, contribuyen a su reactividad y actividad biológica distintas en comparación con compuestos similares. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
129322-99-2 |
|---|---|
Fórmula molecular |
C24H29N3O7 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C22H27N3O3.C2H2O4/c1-22(2,3)24-13-15(26)14-28-20-10-5-4-7-17(20)21(27)25-19-9-6-8-18-16(19)11-12-23-18;3-1(4)2(5)6/h4-12,15,23-24,26H,13-14H2,1-3H3,(H,25,27);(H,3,4)(H,5,6) |
Clave InChI |
DUYWZBVSFLFIDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

